molecular formula C33H57N3O9 B191169 Enniatin B CAS No. 917-13-5

Enniatin B

Cat. No. B191169
CAS RN: 917-13-5
M. Wt: 639.8 g/mol
InChI Key: MIZMDSVSLSIMSC-VYLWARHZSA-N
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Description

Enniatin B is a secondary metabolism product by Fusarium fungi . It is a well-known antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal compound . It has been found as a contaminant in several food commodities, particularly in cereal grains, co-occurring also with other mycotoxins .


Synthesis Analysis

This compound is synthesized through a nine-step (longest linear) batch total synthesis . The synthesis minimizes precipitation during reaction conditions for adaptability to flow synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C33H57N3O9 . It is an enniatin obtained from formal cyclocondensation of three N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine units .


Chemical Reactions Analysis

The catabolic fate of this compound upon in vitro simulated digestion and colonic fermentation has been evaluated . LC-MS target and untargeted analysis have been performed to quantify the extent of this compound degradation and the formation of catabolic products .

Scientific Research Applications

Enniatin B has a wide range of scientific applications, including its use as a fungicide and insecticide. It has been used to control various fungi, including Fusarium species, and has been shown to be effective against a range of insect pests. This compound has also been studied for its potential therapeutic applications, including its use as an anti-cancer agent. It has been shown to have anti-proliferative and anti-angiogenic effects in cancer cell lines, and has been used in combination with other drugs for the treatment of various types of cancer.

Mechanism of Action

Target of Action

Enniatin B, a secondary metabolism product by Fusarium fungi , primarily targets the calcium ion (Ca2+) channels of the plasma membrane . It interacts with store-operated channels (SOC) and mitochondrial permeability transition pore . It also inhibits acyl-CoA: cholesterol acyltransferase (ACAT) activity .

Mode of Action

this compound’s mode of action is mainly due to its ionophoric characteristics . It causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC . It seems to affect thapsigargin-dependent pools similarly to the mitochondrial uncoupler carbonyl cyanide 4- (trifluoromethoxy) phenylhydrazone (FCCP) .

Biochemical Pathways

this compound affects the biochemical pathways involving Ca2+ fluxes and mitochondrial function . It causes an acute Ca2+ depletion from intracellular pools and a significant Ca2+ influx from the extracellular media through SOC . It also affects mitochondrial Ca2+ fluxes .

Result of Action

this compound exerts cytotoxic activities by inducing mitochondrial modifications and cell cycle disruption, finally resulting in apoptotic cell death . It has a potent mammalian cytotoxic activity . It also induces the opening of the mitochondrial permeability transition pore .

Action Environment

The action of this compound can be influenced by environmental factors. It has been found as a contaminant in several food commodities, particularly in cereal grains . The co-exposure in vitro with other mycotoxins enhances its toxic potential through synergic effects, depending on the concentrations tested .

Advantages and Limitations for Lab Experiments

Enniatin B has several advantages for use in lab experiments. It is a potent fungicide and insecticide, and has been shown to be effective against a wide range of fungi and insects. It is also a potent anti-cancer agent, and has been used in combination with other drugs for the treatment of various types of cancer. In addition, this compound is easy to synthesize and is relatively stable.
However, there are some limitations to the use of this compound in lab experiments. It is a relatively new compound and there is still much to be learned about its biochemical and physiological effects. In addition, it is not approved for use in humans, and its long-term effects on humans are not known.

Future Directions

The potential applications of Enniatin B are vast and there are many possible future directions for research. One potential direction is to further explore the anti-cancer effects of this compound and to develop more effective and safe treatments for various types of cancer. In addition, further research could be conducted to investigate the anti-inflammatory, anti-microbial, and anti-oxidant effects of this compound, as well as its effects on other diseases and disorders. Finally, further research could be conducted to optimize the synthesis of this compound and to develop more efficient and cost-effective methods of production.

properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMDSVSLSIMSC-VYLWARHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891862
Record name Enniatin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917-13-5
Record name Enniatin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enniatin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENNIATIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H02S2TZR95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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